2-Amino-4-morpholinobutanoic acid

Description

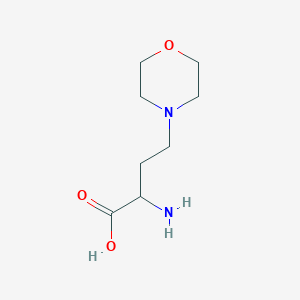

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-morpholin-4-ylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3/c9-7(8(11)12)1-2-10-3-5-13-6-4-10/h7H,1-6,9H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONSDVFIYMCKDLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualizing 2 Amino 4 Morpholinobutanoic Acid Within Amino Acid Research

The study of 2-Amino-4-morpholinobutanoic acid is firmly rooted in the expansive field of amino acid research, particularly in the sub-discipline of non-proteinogenic amino acids (NPAAs). nih.gov NPAAs are amino acids that are not naturally incorporated into proteins during translation. Despite this, they play crucial roles in biological processes and are invaluable tools in medicinal chemistry. nih.gov

The introduction of NPAAs like this compound into peptide chains can lead to peptides with enhanced properties, such as increased stability against enzymatic degradation, improved potency, and better bioavailability. nih.gov The unique side chain of this compound, featuring the morpholine (B109124) ring, offers a distinct structural and chemical profile compared to the 20 common proteinogenic amino acids. This distinction allows for the exploration of novel molecular interactions and biological activities.

The morpholine ring itself is a six-membered heterocycle containing both an amine and an ether functional group. This combination imparts specific properties, including improved aqueous solubility and the potential for hydrogen bonding, which are often desirable in drug candidates. Therefore, the incorporation of a morpholine moiety into an amino acid scaffold represents a strategic approach in the design of new bioactive molecules.

Overview of Scholarly Interest and Research Trajectories

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis combines the precision of enzymatic catalysis with the versatility of chemical reactions. This hybrid approach is particularly valuable for creating chiral molecules like this compound with high enantioselectivity.

Biocatalytic Pathway Construction for Enantioselective Preparation

The enantioselective preparation of amino acids can be effectively achieved through biocatalytic pathways. These methods often employ enzymes such as transaminases and aldolases to create the desired stereoisomers. For instance, a systems biocatalysis approach has been used for the stereoselective synthesis of (S)- and (R)-2-amino-4-hydroxybutanoic acid, a related compound. researchgate.net This one-pot cyclic cascade involves an aldol (B89426) reaction followed by a stereoselective transamination. researchgate.net Specifically, a class II pyruvate (B1213749) aldolase (B8822740) from E. coli is used in tandem with either an S- or R-selective pyridoxal (B1214274) phosphate-dependent transaminase. researchgate.net This system can achieve high product concentrations and enantiomeric excess values exceeding 99%. researchgate.net

Similarly, multi-step biocatalytic strategies have been developed for the synthesis of other chiral amino alcohols. researchgate.net These pathways can involve a sequence of enzymatic reactions, such as a three-step cascade using two transaminases and a transketolase, or a two-step recycling cascade. researchgate.net The two-step recycling pathway, which uses serine as an amine donor to aminate erythrulose, has been shown to be highly efficient and cost-effective. researchgate.net

The industrial application of enzymes like ketoreductases (KREDs) further demonstrates the power of biocatalysis in producing chiral building blocks. nih.gov These enzymes are used for the asymmetric reduction of prochiral ketones to chiral secondary alcohols, which are precursors to various pharmaceuticals. nih.gov

Chemical Synthesis Strategies

Purely chemical methods provide a diverse toolkit for synthesizing this compound and its analogues. These strategies often involve the construction of a suitable precursor, followed by the introduction of the morpholine ring and other functional groups.

Alkylation Reactions in the Synthesis of 2-Amino-4-bromobutanoic Acid Precursors

A key precursor in the synthesis of this compound is 2-amino-4-bromobutanoic acid. The synthesis of this intermediate often begins with the preparation of 4-bromobutanoic acid. One common method involves the reaction of γ-butyrolactone with hydrogen bromide. chemicalbook.com This reaction is typically carried out in the presence of sulfuric acid and can yield 4-bromobutanoic acid in good yields. chemicalbook.com

Once the 4-bromobutanoic acid is obtained, the amino group can be introduced at the α-position. A well-established method for the asymmetric synthesis of α-amino acids is the alkylation of a glycine (B1666218) Schiff base complex. For example, a recyclable chiral auxiliary can be used to form a Ni(II) complex with a glycine Schiff base, which is then alkylated. nih.gov This approach allows for the stereoselective introduction of the alkyl chain. nih.gov

Protective Group Chemistry in Synthesis (e.g., Cbz and BOC Protection)

The synthesis of amino acids and their derivatives heavily relies on the use of protecting groups to prevent unwanted side reactions at the amino and carboxyl groups. The most common protecting groups for the amino function are tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). chemistrysteps.comhighfine.commasterorganicchemistry.com

The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. highfine.com It is stable under a variety of reaction conditions but can be readily removed with strong acids like trifluoroacetic acid (TFA). chemistrysteps.com

The Cbz group is introduced using benzyl (B1604629) chloroformate (Cbz-Cl) or other activated forms of benzyloxycarbonyl. highfine.comorganic-chemistry.org A key advantage of the Cbz group is its stability to acidic and basic conditions, while being easily cleaved by catalytic hydrogenation. chemistrysteps.commasterorganicchemistry.com

The strategic use of these protecting groups allows for the selective modification of different parts of the molecule during the synthesis. For instance, if both Boc and Cbz groups are present in a molecule, the Cbz group can be selectively removed by hydrogenation while the Boc group remains intact, and vice versa with acid treatment. highfine.com

| Protecting Group | Introduction Reagent | Deprotection Conditions |

| Boc (tert-butoxycarbonyl) | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., Trifluoroacetic acid) |

| Cbz (benzyloxycarbonyl) | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenation (H₂, Pd/C) |

Microwave-Assisted Synthetic Routes for Related Oxazole (B20620) Derivatives

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. This technology has been successfully applied to the synthesis of various heterocyclic compounds, including oxazole derivatives that can be related to or serve as precursors for analogues of this compound. The 2-aminooxazole scaffold is found in molecules with a wide range of biological activities. nsf.gov

A rapid and efficient microwave-mediated synthesis of 2-aminooxazoles has been developed, providing products in moderate to good yields within minutes. nsf.gov This method often involves the reaction of an isothiocyanate, a β-keto azide, and triphenylphosphine (B44618) under microwave irradiation. nsf.gov Other microwave-assisted methods for synthesizing oxazole derivatives include the reaction of a p-substituted 2-bromoacetophenone (B140003) with urea (B33335) and the Erlenmeyer synthesis of azalactones from hippuric acid and aldehydes or ketones. ijpsonline.com Microwave technology offers significant advantages over conventional heating, including shorter reaction times, higher yields, and often simpler purification procedures. nih.gov

Horner-Emmons Reactions in Analogue Synthesis

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of alkenes with high E-selectivity. wikipedia.orgorganic-chemistry.org This reaction involves the condensation of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. youtube.com The HWE reaction is a valuable tool in the synthesis of analogues of this compound, particularly for creating unsaturated backbones or for chain elongation. nrochemistry.com

For example, the HWE reaction has been employed in the synthesis of cyclopropyl (B3062369) analogues of 2-amino-4-phosphonobutanoic acid (AP4). nih.gov In this synthesis, a Horner-Emmons reaction of trimethyl N-(benzyloxycarbonyl)phosphonoglycinate with 2-(diethoxyphosphinyl)acetaldehyde was used to generate protected dehydroamino acids, which were then further elaborated to the final cyclopropyl products. nih.gov The reaction is known for its reliability and the ease of removal of the phosphate (B84403) byproduct. organic-chemistry.org Variations of the HWE reaction, such as the Still-Gennari modification, allow for the synthesis of Z-alkenes with high stereoselectivity. nrochemistry.com

Advanced Spectroscopic and Analytical Characterization of 2 Amino 4 Morpholinobutanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed connectivity map and stereochemical insights can be obtained.

Proton Nuclear Magnetic Resonance (¹H-NMR)

The ¹H-NMR spectrum of 2-Amino-4-morpholinobutanoic acid is expected to exhibit distinct signals corresponding to the protons of the morpholine (B109124) ring and the butanoic acid backbone. The chemical shifts are influenced by the electronic environment of each proton.

The morpholine ring protons typically appear as two sets of multiplets. The protons on the carbons adjacent to the oxygen atom (H-3' and H-5') are deshielded and are expected to resonate at a higher chemical shift compared to the protons on the carbons adjacent to the nitrogen atom (H-2' and H-6'). nih.govresearchgate.net The butanoic acid portion of the molecule will show signals for the alpha-proton (H-2), which is adjacent to both the amino and carboxylic acid groups, and the two methylene (B1212753) groups (H-3 and H-4). The H-2 proton is expected to be a multiplet due to coupling with the adjacent methylene protons. The H-4 protons, being adjacent to the nitrogen of the morpholine ring, will be deshielded relative to the H-3 protons. docbrown.inforesearchgate.net

Predicted ¹H-NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| H-2 | 3.5 - 3.8 | Multiplet |

| H-3 | 1.8 - 2.1 | Multiplet |

| H-4 | 2.5 - 2.8 | Multiplet |

| H-2', H-6' | 2.4 - 2.7 | Multiplet |

| H-3', H-5' | 3.6 - 3.9 | Multiplet |

| -NH₂ | Broad singlet | |

| -COOH | Broad singlet |

Note: Predicted chemical shifts are based on analogous compounds and can vary based on solvent and pH.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)

The ¹³C-NMR spectrum provides information on the different carbon environments within the molecule. For this compound, six distinct carbon signals are anticipated.

The carboxylic acid carbon (C-1) will appear at the most downfield position, typically in the range of 170-180 ppm. docbrown.infochemicalbook.com The alpha-carbon (C-2), attached to the amino group, will be found further upfield. The methylene carbons of the butanoic acid chain (C-3 and C-4) will have distinct chemical shifts, with C-4 being influenced by the adjacent morpholine nitrogen. The morpholine ring will exhibit two signals for its four carbons due to symmetry. The carbons adjacent to the oxygen (C-3' and C-5') will be at a higher chemical shift than those adjacent to the nitrogen (C-2' and C-6'). nih.govdocbrown.infochemicalbook.com

Predicted ¹³C-NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1 (COOH) | 170 - 180 |

| C-2 | 50 - 60 |

| C-3 | 25 - 35 |

| C-4 | 55 - 65 |

| C-2', C-6' | 50 - 55 |

| C-3', C-5' | 65 - 70 |

Note: Predicted chemical shifts are based on analogous compounds and can vary based on solvent and pH.

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC)

Two-dimensional NMR techniques are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecular structure.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. columbia.edulibretexts.org For this compound, an HSQC spectrum would show cross-peaks connecting the signals of H-2 to C-2, H-3 to C-3, H-4 to C-4, H-2'/H-6' to C-2'/C-6', and H-3'/H-5' to C-3'/C-5'. This would confirm the assignments made in the 1D spectra.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals long-range correlations between protons and carbons, typically over two to three bonds. columbia.edulibretexts.orgcolumbia.edu This is particularly useful for identifying quaternary carbons and linking different parts of the molecule. Key HMBC correlations expected for this compound would include:

Correlations from the H-4 protons to C-2' and C-6' of the morpholine ring, confirming the attachment of the butanoic acid chain to the morpholine nitrogen.

Correlations from the H-2 proton to the C-1 (carboxyl) and C-3 carbons.

Correlations from the H-3 protons to C-1, C-2, and C-4.

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy provide complementary information regarding the functional groups present in the molecule and its electronic properties.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of specific functional groups.

The IR spectrum of this compound is expected to show several key absorption bands. The carboxylic acid group will exhibit a broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ and a strong C=O (carbonyl) stretching band around 1700-1725 cm⁻¹. The N-H stretching vibrations of the primary amine group will appear in the region of 3300-3500 cm⁻¹. The C-N stretching of the morpholine and the amino acid will be observed in the 1000-1200 cm⁻¹ range. The C-O-C stretching of the morpholine ether linkage will result in a strong band around 1100 cm⁻¹. chemicalbook.comrsc.orgwayne.edunih.gov

Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic acid) | 2500 - 3300 | Broad, Strong |

| N-H stretch (Amine) | 3300 - 3500 | Medium |

| C-H stretch (Aliphatic) | 2850 - 3000 | Medium-Strong |

| C=O stretch (Carboxylic acid) | 1700 - 1725 | Strong |

| N-H bend (Amine) | 1580 - 1650 | Medium |

| C-O-C stretch (Ether) | 1070 - 1150 | Strong |

| C-N stretch | 1000 - 1200 | Medium |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions and the differentiation between isobaric compounds. nih.gov For protonated amino acids, HRMS with collision-induced dissociation (CID) is a powerful technique to study their fragmentation patterns. nih.gov This method allows for the identification of previously unreported fragment ions and the correction of misannotated chemical identities. nih.gov

In the analysis of amino acids, fragmentation often begins with the loss of water (H₂O) and carbon monoxide (CO). nih.govresearchgate.net For instance, in the fragmentation of protonated threonine and serine, the primary losses observed are H₂O, 2H₂O, and H₂O + CO. nih.gov The specific fragmentation pathways can be influenced by the structure of the amino acid side chain. nih.gov

Table 1: General Fragmentation Patterns of Protonated Amino Acids in HRMS

| Precursor Ion | Primary Neutral Loss | Common Secondary Losses |

| [M+H]⁺ | H₂O, NH₃ | CO, H₂O + CO |

This table presents generalized fragmentation patterns observed for amino acids and may not be exhaustive for this compound specifically.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective technique that combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. nih.gov This method is widely used for the analysis of amino acids in various matrices. nih.govyoutube.com

For the analysis of this compound, LC-MS can provide information on its molecular weight and purity. bldpharm.combldpharm.com The technique often employs a reversed-phase column, such as a C18 column, and a mobile phase consisting of an aqueous component with an acid modifier (e.g., formic acid) and an organic solvent like methanol (B129727) or acetonitrile. nih.gov The use of tandem mass spectrometry (LC-MS/MS) further enhances specificity and allows for quantitative analysis. nih.gov In LC-MS/MS, a precursor ion is selected and fragmented to produce product ions, which are then detected. This process, known as multiple reaction monitoring (MRM), is highly specific for the target analyte. youtube.com

Untargeted LC-MS/MS-based metabolomics analysis, often utilizing a quadrupole time-of-flight (Q-TOF) mass spectrometer, allows for the identification of a wide range of compounds, including amino acids and their derivatives. nih.gov

Table 2: Typical LC-MS Parameters for Amino Acid Analysis

| Parameter | Typical Setting |

| Column | C18 (e.g., 4.6 mm x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol |

| Flow Rate | 0.5 - 1.0 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI) |

| Detection | Full Scan or MRM |

Chromatographic Techniques for Purity and Identity Determination

Chromatographic techniques are fundamental for assessing the purity and confirming the identity of chemical compounds.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity determination of non-volatile compounds like amino acids. nih.gov For this compound, HPLC analysis can confirm its purity. bldpharm.combldpharm.com

The method often involves pre-column derivatization to enhance the detectability of amino acids, which may lack a strong chromophore. nih.govjocpr.com Common derivatizing agents include o-phthalaldehyde (B127526) (OPA) and 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl). dss.go.thnih.gov The separation is typically achieved on a reversed-phase column with a gradient elution using a buffered aqueous mobile phase and an organic modifier. nih.govwelch-us.com Detection is commonly performed using UV or fluorescence detectors. nih.govnih.gov The retention time of the compound under specific chromatographic conditions serves as a key identifier.

Table 3: Example HPLC Method Parameters

| Parameter | Condition |

| Column | Reversed-Phase C18 |

| Mobile Phase A | Phosphate (B84403) or Acetate Buffer |

| Mobile Phase B | Acetonitrile or Methanol |

| Detection | UV or Fluorescence |

| Derivatization | OPA or FMOC-Cl |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile separation technique used for the preliminary identification and purity assessment of compounds. crsubscription.comresearchgate.net For amino acids, TLC separates compounds based on their differential partitioning between a stationary phase (e.g., silica (B1680970) gel or cellulose) and a mobile phase. imsa.edureachdevices.com

The stationary phase is typically polar, and the mobile phase is a mixture of solvents with varying polarities. imsa.edu For instance, a common mobile phase for amino acid separation is a mixture of n-butanol, acetic acid, and water. reachdevices.comnih.gov After development, the separated amino acids are visualized by spraying with a reagent such as ninhydrin, which reacts with the amino group to produce colored spots. crsubscription.comyoutube.com The retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property used for identification. crsubscription.com

Table 4: Typical TLC System for Amino Acid Analysis

| Component | Description |

| Stationary Phase | Silica Gel or Cellulose Plate |

| Mobile Phase | n-Butanol:Acetic Acid:Water (e.g., 3:1:1 v/v/v) |

| Detection Reagent | Ninhydrin Solution |

Capillary Electrophoresis and Gas Chromatography

Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates ions based on their electrophoretic mobility in an electric field. nih.gov It is a valuable tool for the analysis of amino acids, offering advantages such as high resolution, short analysis times, and low sample consumption. nih.gov Both underivatized and derivatized amino acids can be analyzed by CE. nih.gov

Gas Chromatography (GC) is another powerful separation technique, but it is typically used for volatile and thermally stable compounds. sigmaaldrich.com Since amino acids are non-volatile, they require derivatization to increase their volatility before GC analysis. sigmaaldrich.comthermofisher.com Silylation is a common derivatization method for amino acids, where active hydrogens are replaced with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.comnist.gov The resulting derivatives are then separated on a GC column and can be detected by a flame ionization detector (FID) or a mass spectrometer (GC-MS). thermofisher.comnih.gov GC-MS provides both chromatographic separation and mass spectral information for definitive identification. nih.gov

Stereochemical and Conformational Analysis of 2 Amino 4 Morpholinobutanoic Acid Systems

Investigation of Chiral Centers and Stereoisomers ((S)- and (R)-Configurations)

2-Amino-4-morpholinobutanoic acid possesses a chiral center at the alpha-carbon (C2), the carbon atom adjacent to the carboxyl group. This chirality gives rise to two distinct stereoisomers: the (S)- and (R)-configurations. These enantiomers are non-superimposable mirror images of each other. libretexts.orgwou.edu The spatial arrangement of the four different groups—the amino group, the carboxyl group, a hydrogen atom, and the 4-morpholinobutyl side chain—around this central carbon determines the absolute configuration of the molecule. wou.edu

The assignment of (S) and (R) configurations follows the Cahn-Ingold-Prelog priority rules. The priority of the substituents attached to the chiral center is determined by their atomic number. For most amino acids, the order of priority is the amino group, the carboxyl group, the side chain, and then the hydrogen atom. youtube.com The (S)-enantiomer, (2S)-2-amino-4-(morpholin-4-yl)butanoic acid, and the (R)-enantiomer, (R)-2-amino-4-morpholinobutanoic acid, have been identified and are available commercially. usp.orgchemicalbook.combldpharm.com The stereochemistry is a critical factor as it often dictates the biological activity and interactions of the molecule.

Table 1: Stereoisomers of this compound

| Configuration | Full Chemical Name | CAS Number |

|---|---|---|

| (S) | (2S)-2-amino-4-(morpholin-4-yl)butanoic acid | 854893-19-9 bldpharm.com |

| (R) | (R)-2-amino-4-morpholinobutanoic acid | 1690123-36-4 chemicalbook.com |

| Racemic | This compound | 770684-35-0 bldpharm.com |

Molecular Modeling and Computational Studies

Computational chemistry provides powerful tools to investigate the three-dimensional structure and energetic landscape of molecules like this compound. These methods offer insights into the molecule's preferred shapes and the underlying forces that govern its stability.

Quantum Chemical Calculations (e.g., Density Functional Theory, Møller-Plesset Perturbation Method)

Quantum chemical calculations, such as Density Functional Theory (DFT) and Møller-Plesset (MP) perturbation theory, are employed to obtain a more accurate description of the electronic structure and energetics of this compound. mdpi.comsemanticscholar.org

Density Functional Theory (DFT): DFT methods are widely used to study the ground state geometries and properties of amino acids. mdpi.comsemanticscholar.orgias.ac.in These calculations can predict molecular characteristics such as bond lengths, bond angles, and the distribution of electron density. For instance, DFT studies on similar amino acids with polar side chains have been used to determine their optimized geometries and various physicochemical parameters. mdpi.comsemanticscholar.org The B3LYP functional is a common choice for such calculations, often paired with a basis set like 6-31G(d,p) to provide a good balance between accuracy and computational cost. mdpi.comsemanticscholar.orgresearchgate.net

Møller-Plesset Perturbation Theory (MP): MP theory, particularly at the second order (MP2), is a post-Hartree-Fock method that incorporates electron correlation effects, which are crucial for accurately describing non-covalent interactions. wikipedia.orgq-chem.comsmu.edu While computationally more demanding than DFT, MP2 can provide more reliable results for properties like interaction energies and conformational energies, especially in systems where dispersion forces are significant. nih.govnih.gov The development of MPn methods has a long history, with MP2 being a commonly used level of theory for small to medium-sized molecules. wikipedia.orgsmu.edu

These computational methods are essential for building a detailed understanding of the molecule's intrinsic properties, which are not always accessible through experimental techniques alone.

Crystallographic Studies and Solid State Characteristics

Single Crystal X-ray Diffraction Analysis

For a given compound, a typical crystallographic data table would include the parameters listed below. While specific data for 2-Amino-4-morpholinobutanoic acid is unavailable, the following table provides an example format of how such data is presented for a crystalline organic molecule.

Interactive Data Table: Example Crystallographic Data (Note: This data is for a representative organic compound and NOT for this compound.)

| Parameter | Value |

| Empirical Formula | C₁₈H₁₈N₄O |

| Formula Weight | 338.37 |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 13.0726 (6) |

| b (Å) | 11.8157 (4) |

| c (Å) | 12.0281 (5) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1857.88 (13) |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.209 |

| Absorption Coeff. (mm⁻¹) | 0.083 |

| F(000) | 712.0 |

| Crystal Size (mm³) | 0.30 x 0.25 x 0.20 |

| Radiation (λ, Å) | MoKα (0.71073) |

| Data/Restraints/Params | 3288 / 1 / 226 |

| Goodness-of-fit on F² | 1.054 |

| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.118 |

| R indices (all data) | R₁ = 0.059, wR₂ = 0.129 |

This example data is derived from the analysis of 2-amino-4-methylpyridinium-4-nitrophenolate-4-nitrophenol. researchgate.netasianpubs.org

Intermolecular Interactions and Crystal Packing Analysis

The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of non-covalent interactions. Understanding these interactions is crucial for explaining the solid-state properties of a material, such as its stability, solubility, and melting point. Techniques like Hirshfeld surface analysis and the study of non-covalent interactions (NCI) are employed to visualize and quantify these forces.

Key interactions that stabilize crystal structures include:

Hydrogen Bonds: Strong directional interactions (e.g., N—H⋯O, O—H⋯O).

van der Waals Forces: Weaker, non-directional forces, with H⋯H contacts often being the most abundant.

π-π Stacking: Interactions between aromatic rings.

C—H⋯π Interactions: Hydrogen bonds where a C-H bond acts as the donor and a π-system as the acceptor.

For instance, in the crystal structure of 2-amino-4-methoxy-6-methylpyrimidinium 2-hydroxybenzoate, Hirshfeld surface analysis revealed the following percentage contributions of various intermolecular contacts: H⋯H (44.2%), O⋯H/H⋯O (20.9%), C⋯H/H⋯C (19.6%), and N⋯H/H⋯N (8.1%). nih.gov Such data highlights the dominant forces responsible for the supramolecular assembly. In another example, 2-amino-4-(4-methoxyphenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile, the analysis showed contributions from H⋯H (47.1%), C⋯H/H⋯C (20.9%), O⋯H/H⋯O (15.3%), and N⋯H/H⋯N (11.4%) interactions. researchgate.net

Interactive Data Table: Example Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis (Note: This data is for representative organic compounds and NOT for this compound.)

| Intermolecular Contact | Compound A (%) nih.gov | Compound B (%) researchgate.net |

| H···H | 44.2 | 47.1 |

| O···H/H···O | 20.9 | 15.3 |

| C···H/H···C | 19.6 | 20.9 |

| N···H/H···N | 8.1 | 11.4 |

| C···C | 2.9 | - |

| C···O/O···C | 3.0 | - |

| O···O | 1.0 | - |

Without experimental data for this compound, a similar detailed breakdown of its specific intermolecular interactions and crystal packing cannot be constructed.

Derivatives and Analogues of 2 Amino 4 Morpholinobutanoic Acid: Design and Preclinical Research Applications

Structural Modification Strategies for Novel Analogues

The design of novel analogues of 2-amino-4-morpholinobutanoic acid involves several strategic modifications aimed at exploring and optimizing interactions with biological targets. A primary goal is to develop molecules that are more potent, selective, and stable against enzymatic degradation. nih.gov Key strategies include conformational constraint, functional group modification, and isosteric replacement.

Conformational constraint is a powerful technique used to lock the molecule into a specific three-dimensional shape that is presumed to be the "bioactive conformation." This can be achieved by introducing rigid elements, such as cyclopropane (B1198618) rings, or through substitutions, like α-methylation, which restricts rotational freedom. nih.govnih.govsciforum.net For instance, the synthesis of constrained analogues of 2-amino-4-phosphonobutanoic acid (AP4) helps in understanding the specific spatial arrangement required for activity at different receptor subtypes. nih.gov

Functional group modification involves altering or replacing existing functional groups to enhance properties like binding affinity, stability, or cell permeability. Halogenation, particularly fluorination, can improve metabolic stability and binding by altering the electronic properties of the molecule. nih.gov The introduction of phosphate (B84403) or phosphonate (B1237965) groups is another common strategy, leading to potent ligands for glutamate (B1630785) receptors. sciforum.netnih.gov Furthermore, modifications can be made to the morpholine (B109124) ring itself, as demonstrated by the development of 2-amino-4-bis(aryloxybenzyl)aminobutanoic acids as potent inhibitors of the ASCT2 transporter. nih.gov The use of l-α-amino-ω-bromoalkanoic acids as versatile intermediates allows for the synthesis of a wide range of functionalized non-natural amino acids. researchgate.net

Synthesis and Characterization of Functionalized Derivatives

The synthesis of functionalized derivatives is central to exploring the structure-activity relationships (SAR) of this compound analogues. Various chemical methods are employed to create libraries of compounds with specific modifications.

Halogenated and phosphorylated analogues represent two of the most extensively studied classes of derivatives.

Halogenated Analogues: The incorporation of halogens, such as fluorine, into the amino acid structure can enhance metabolic stability and binding affinity. nih.gov The synthesis of fluorinated amino acids often involves specialized reagents and pathways, such as using fluoro-pyruvate as a substrate for aldolases or starting from fluorinated building blocks. nih.gov

Phosphorylated Analogues: Analogues containing a phosphonate group instead of a carboxylate group have been pivotal in neuroscience research, particularly as ligands for metabotropic glutamate receptors (mGluRs).

Cyclopropyl (B3062369) Analogues: The constrained cyclopropyl analogues (Z)- and (E)-2-amino-2,3-methano-4-phosphonobutanoic acid were synthesized to probe the bioactive conformation of AP4. nih.gov Their synthesis involved a Horner-Emmons reaction followed by diazomethane (B1218177) cycloaddition, photoelimination of nitrogen, and acid hydrolysis. nih.gov

α-Methylated Analogues (MAP4): The diastereoselective synthesis of 2-amino-2-methyl-4-phosphonobutanoic acid (MAP4) derivatives was achieved through the conjugate addition of a lithiated bislactim ether to alkenylphosphonates. sciforum.net This method provides stereocontrolled access to these important mGluR antagonists. sciforum.net

Thio-analogues (ThioAP4): L-2-Amino-4-thiophosphonobutyric acid (L-thioAP4), a potent group III mGluR agonist, was synthesized from protected vinylglycine. nih.gov The replacement of an oxygen atom with sulfur in the phosphonate group increases the second acidity of the molecule, which is believed to contribute to its enhanced potency. nih.gov

Below is a table summarizing the activity of several phosphorylated butanoic acid analogues at the mGlu4 receptor.

| Compound | Type | Activity (EC50/IC50) | Receptor Target |

| L-AP4 | Agonist | EC50 = 0.08 µM | mGlu4 |

| L-thioAP4 | Agonist | EC50 = 0.039 µM | mGlu4 |

| DMPT | Agonist | EC50 = 4.0 µM | mGlu4 |

| (E)-2-amino-2,3-methano-4-phosphonobutanoic acid | Agonist | IC50 = 17 µM | LPP |

| (Z)-2-amino-2,3-methano-4-phosphonobutanoic acid | Agonist | IC50 = 18 µM | LPP |

Data sourced from multiple preclinical research studies. nih.govnih.gov

Incorporating heterocyclic rings into the amino acid side chain is a common strategy to introduce diverse structural and electronic features. These rings can act as bioisosteres for other functional groups or provide new interaction points with a biological target.

Nucleic Acid Bases: Amino acids featuring nucleic acid bases in their side chains have been synthesized via a stereoselective conjugate radical addition of N-iodoalkyl-pyrimidines or -purines to an optically active oxazolidinone acceptor. open.ac.uk

Triazoles and Quinazolinones: Novel heterocyclic systems, including triazinoquinazolinones and triazepinoquinazolinones, have been synthesized starting from various amino acids. nih.gov The synthesis often involves the reaction of 3-aminoquinazolinone derivatives with different reagents to build the fused heterocyclic rings. nih.gov The synthesis of new 1,2,4-triazole (B32235) derivatives can also start from a morpholine-containing precursor. researchgate.net

Furan Derivatives: Substituted 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acids have been prepared by reacting substituted 2,4-dioxobut-2-enoic acids with furan-2-carbohydrazide. chimicatechnoacta.ru

The introduction of a mercapto (thiol) group provides a handle for further chemical modification or can directly participate in binding, for example, through coordination with metal ions in metalloenzymes. (R)-2-Amino-4-mercaptobutanoic acid is a known cysteine derivative, also referred to as D-homocysteine. medchemexpress.comlabcompare.com The synthesis of related α-mercapto-β-amino acid derivatives has been achieved through tandem conjugate addition of a homochiral lithium amide to an α,β-unsaturated ester, followed by trapping the enolate with a sulfur electrophile. st-andrews.ac.uk

Application in Peptidomimetic Design and Ligand Development

Derivatives of this compound are valuable tools in peptidomimetic design. Peptidomimetics are molecules that mimic the structure and function of natural peptides but possess improved pharmacological properties, such as enhanced stability against proteolysis and better bioavailability. nih.gov

The design of potent and selective ligands often begins with a natural peptide lead. nih.gov By systematically replacing amino acids with non-natural analogues, such as the derivatives discussed above, researchers can probe the structural requirements for biological activity. The key is to understand the three-dimensional arrangement of the pharmacophore—the essential functional groups responsible for activity. nih.gov

The development of phosphonobutanoic acid analogues as ligands for metabotropic glutamate receptors is a prime example of this approach. L-AP4, a flexible molecule, is a potent agonist at group III mGluRs. nih.govnih.gov By creating conformationally constrained analogues, such as the cyclopropyl derivatives, researchers were able to deduce that the bioactive conformation of AP4 is likely an extended one. nih.gov Further modifications, like the synthesis of L-thioAP4, demonstrated that subtle electronic changes could lead to a two-fold increase in potency, highlighting a rational path for ligand optimization. nih.gov This detailed knowledge of the structure-activity relationship allows for the de novo design of novel ligands, including non-peptide molecules, with desired pharmacological profiles. nih.gov

Biochemical Roles and Molecular Mechanisms of Action in Research Contexts

Participation in Amino Acid Metabolic Pathways (e.g., Aspartate Family Biosynthesis, Glutamine Metabolism)

Current research has not established a direct participatory role for 2-Amino-4-morpholinobutanoic acid in central amino acid metabolic pathways such as the aspartate family biosynthesis or glutamine metabolism. The aspartate pathway is a crucial metabolic route in plants and microorganisms for the synthesis of essential amino acids including lysine, threonine, methionine, and isoleucine, all stemming from the precursor aspartate. haizhoupharma.combldpharm.compeptide.com This pathway, absent in mammals, involves key enzymes like aspartokinase and homoserine dehydrogenase. bldpharm.commedkoo.com

Similarly, glutamine metabolism is fundamental for cellular growth, providing a key source of nitrogen for the synthesis of nucleotides and other amino acids. wikipedia.org Cancer cells, in particular, often exhibit a high dependence on glutamine, making its metabolic pathway a target for therapeutic research. wikipedia.orggoogle.com While various amino acid analogs are studied for their effects on these pathways, specific data detailing the interaction or metabolism of this compound within these contexts is not available in the current body of scientific literature.

Enzymatic Interactions and Enzyme Inhibition Research

The interaction of this compound with specific enzymes has been a subject of investigation, particularly in the context of designing enzyme inhibitors.

Homoserine dehydrogenase (HSD) is a key regulatory enzyme in the aspartate biosynthetic pathway, catalyzing the conversion of aspartate-semialdehyde to homoserine. nih.gov This enzyme is a target for the development of antimicrobial agents because it is essential in fungi and bacteria but absent in humans. nih.gov

While direct inhibition of HSD by this compound has not been specifically documented, research on analogous compounds provides insight into the potential for inhibition. For instance, the compound (S)-2-amino-4-oxo-5-hydroxypentanoic acid (RI-331) has been identified as an inhibitor of homoserine dehydrogenase in Saccharomyces cerevisiae. nih.gov This suggests that amino acid derivatives with modifications at the 4-position can interact with the active site of HSD. Further research would be necessary to determine if the morpholino group of this compound allows for similar interactions.

Gamma-glutamyl transpeptidase (GGT1) is a cell-surface enzyme that plays a crucial role in glutathione (B108866) metabolism. nih.gov The development of GGT1 inhibitors is an area of interest for various therapeutic applications. Research into inhibitors has explored various glutamate (B1630785) analogs. For example, L-2-amino-4-boronobutanoic acid (l-ABBA) has been identified as a potent inhibitor of human GGT1 (hGGT1). medkoo.com While not the morpholino-derivative, this highlights that butanoic acid analogs can effectively target the enzyme. Structural studies of hGGT1 have revealed key interactions within the enzyme's active site that are critical for substrate and inhibitor binding. wikipedia.org

IspF, or 2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase, is an enzyme in the non-mevalonate pathway of isoprenoid biosynthesis, which is essential for many pathogenic bacteria but absent in humans, making it a potential drug target. usp.org There is currently no available research in the scientific literature that describes the binding or interaction of this compound with the active site of IspF.

Modulatory Effects on Biological Transport Systems (e.g., Amino Acid Transporters, System L, ASC2)

Amino acid transporters are critical for maintaining cellular homeostasis and are increasingly recognized as therapeutic targets. The potential for this compound and its derivatives to modulate these transport systems has been explored.

Research has led to the discovery of 2-amino-4-bis(aryloxybenzyl)aminobutanoic acids as novel and potent inhibitors of the ASCT2 (SLC1A5) transporter, which is a major transporter for glutamine in cancer cells. google.com Although these are not the specific morpholino compound, they demonstrate that derivatives of 2-amino-4-aminobutanoic acid can act as effective modulators of this transporter.

The L-type amino acid transporter (LAT) family, including LAT1 (SLC7A5) and LAT2 (SLC7A8), are responsible for the transport of large neutral amino acids and are often overexpressed in cancers. bldpharm.com These transporters are crucial for cellular growth and are regulated by complex signaling pathways. bldpharm.com Currently, there is no specific data available detailing the modulatory effects of this compound on System L or ASC2 transporters.

Role as a Precursor or Building Block in Biochemical Synthesis (e.g., Cobicistat and Peptide Synthesis)

One of the most well-documented roles of this compound is its use as a key building block in the synthesis of more complex molecules, most notably the pharmaceutical agent Cobicistat. wikipedia.orggoogle.com

Cobicistat is a potent inhibitor of cytochrome P450 3A (CYP3A) enzymes and is used as a pharmacokinetic enhancer for certain anti-HIV drugs. medkoo.comwikipedia.org The chemical structure of Cobicistat contains a (2S)-2-amino-4-(morpholin-4-yl)butanoyl moiety, which is derived from (S)-2-amino-4-morpholinobutanoic acid. wikipedia.org Several patented synthetic routes for Cobicistat explicitly describe the use of this amino acid derivative as a crucial intermediate. google.comgoogle.com

Applications in Pharmaceutical Research and Development Non Clinical

Use as a Pharmaceutical Analytical Impurity (PAI) and Reference Standard

Table 1: Applications of (S)-2-Amino-4-morpholinobutanoic acid as a PAI

| Application Area | Specific Use | Source |

|---|---|---|

| Method Development & Validation | Development, validation, and transfer of analytical methods. | sigmaaldrich.comsigmaaldrich.com |

| Recording retention times and/or spectra. | sigmaaldrich.com | |

| Determining relative response factors. | sigmaaldrich.comsigmaaldrich.com | |

| Process R&D | Spiking studies to demonstrate impurity depletion after recrystallization. | sigmaaldrich.comsigmaaldrich.com |

| Formulation & Stability | Conducting analytical tests during early formulation feasibility studies. | sigmaaldrich.comsigmaaldrich.com |

| Determining degradation impurities that arise during stress studies (e.g., exposure to light, temperature, pH, or water). pmrj-rs.jp | sigmaaldrich.comsigmaaldrich.com | |

| Identifying unknown impurities that form under ICH stability conditions. | sigmaaldrich.comsigmaaldrich.com | |

| Impurity Profiling | Identifying impurities present in a Reference Listed Drug. | sigmaaldrich.com |

In the realm of process research and development, 2-Amino-4-morpholinobutanoic acid serves as a crucial reference material. Its availability as a PAI aids in the creation and validation of robust analytical methods designed to monitor the purity of active pharmaceutical ingredients (APIs). sigmaaldrich.comsigmaaldrich.com Researchers utilize it to establish method parameters such as retention time in chromatographic techniques. sigmaaldrich.com Furthermore, it is employed in spiking studies, where a known quantity of the impurity is intentionally added to a sample to verify that the manufacturing process, particularly steps like recrystallization, can effectively remove it. sigmaaldrich.comsigmaaldrich.com This process helps in developing and transferring analytical methods across different laboratories and scales. sigmaaldrich.comsigmaaldrich.com

Research Probes for Investigating Biochemical Mechanisms

While not a therapeutic agent itself, (S)-2-amino-4-morpholinobutanoic acid is a recognized building block for the synthesis of Cobicistat. researchgate.netrsc.org Cobicistat functions as a pharmacokinetic enhancer by inhibiting cytochrome P450 3A (CYP3A) enzymes, which are responsible for metabolizing and clearing many drugs from the body. rsc.org The synthesis of Cobicistat and its analogues, which incorporates the this compound structure, provides tools for researchers to investigate the biochemical mechanisms of drug metabolism and drug-drug interactions involving the CYP3A pathway.

Exploration in Asymmetric Catalysis

As a chiral, non-canonical amino acid, (S)-2-amino-4-morpholinobutanoic acid is a molecule of significant interest in the field of asymmetric catalysis. researchgate.netambeed.com The development of efficient, stereoselective synthetic routes to such compounds is a major goal for pharmaceutical process chemistry. researchgate.net Research indicates that while many biocatalytic methods exist for producing non-canonical amino acids, specific and efficient routes for (S)-2-amino-4-morpholinobutanoic acid are still considered a challenge and an area for development. researchgate.netrsc.org The exploration of enzymes like imine reductases (IREDs) for the asymmetric synthesis of chiral amines is an active area of research, and this compound represents a target for the application of novel biocatalysts. researchgate.net Its status as a chiral building block makes it a valuable target for new synthetic methodologies that aim to achieve high enantioselectivity and yield. ambeed.com

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| (S)-2-Amino-4-morpholinobutanoic acid hydrochloride |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.